molecular formula C13H17NO3 B2993082 (2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid CAS No. 956374-46-2

(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid

Cat. No. B2993082
CAS RN: 956374-46-2
M. Wt: 235.283
InChI Key: DGRVECXJCRCMGT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with other compounds under various conditions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it serves as a building block for peptide synthesis. The specific structure of the compound, with its methylbenzoyl group, makes it suitable for the study of protein interactions and functions. It’s often used in the synthesis of modified proteins to understand post-translational modifications .

Drug Development

In the realm of drug development , this molecule could be a precursor in the synthesis of potential pharmaceuticals. Its structure suggests that it could be useful in creating inhibitors or modulators for enzymes or receptors within metabolic pathways, particularly those involving amino acids and peptides .

Material Science

The compound’s unique properties may be applied in material science . For instance, its ability to form stable complexes with metals can be exploited in creating new types of catalytic materials or in the development of polymers with specific characteristics like enhanced durability or controlled degradation .

Chemical Synthesis

As a versatile chemical intermediate, “(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid” can be used in chemical synthesis to produce a wide range of organic molecules. Its reactivity with various chemical groups allows for the creation of complex molecules with potential applications in different fields of chemistry .

Agricultural Chemistry

In agricultural chemistry , derivatives of this compound could be investigated for their potential use as growth promoters or pesticides. The structural similarity to naturally occurring amino acids might enable these derivatives to interact with plant physiology in beneficial ways .

Analytical Chemistry

Lastly, in analytical chemistry , this compound can be used as a standard or reagent in chromatography and mass spectrometry. It could help in the quantification or identification of substances within complex biological samples due to its unique mass spectral signature .

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and reactivity. It may also include precautions for handling, storage, and disposal .

Future Directions

Future directions could involve potential applications of the compound, or research questions that remain to be answered. This could be based on the compound’s properties, or on gaps in the current understanding of the compound .

properties

IUPAC Name

(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRVECXJCRCMGT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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